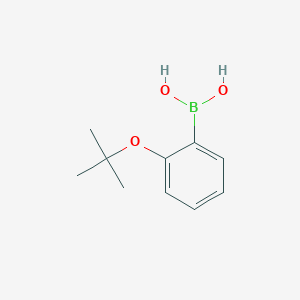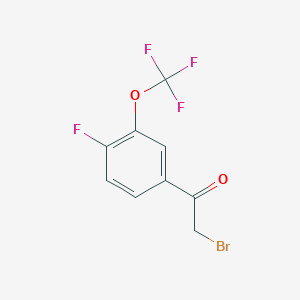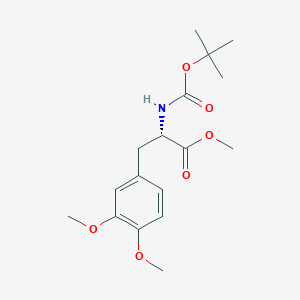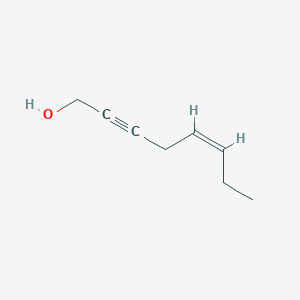
(Z)-Oct-5-en-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Oct-5-en-2-yn-1-ol: is an organic compound characterized by its unique structure, which includes both an alkene and an alkyne functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Oct-5-en-2-yn-1-ol typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of an alkyne to form the desired (Z)-alkene. This can be achieved using Lindlar’s catalyst, which selectively hydrogenates alkynes to cis-alkenes under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions:
Oxidation: (Z)-Oct-5-en-2-yn-1-ol can undergo oxidation reactions to form various oxidized products, such as aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols, alkanes.
Substitution: Alkyl halides, esters.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (Z)-Oct-5-en-2-yn-1-ol serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It is used in catalytic reactions to study the behavior of catalysts with multifunctional substrates.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It is explored as a potential intermediate in the synthesis of pharmaceuticals.
Industry:
Materials Science: this compound is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of (Z)-Oct-5-en-2-yn-1-ol involves its interaction with various molecular targets, depending on the specific application. In catalytic reactions, it may act as a substrate that undergoes transformation through the catalytic cycle. In biological systems, it can interact with enzymes, influencing their activity and leading to the formation of specific products.
類似化合物との比較
(E)-Oct-5-en-2-yn-1-ol: The trans isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
Oct-5-en-2-yn-1-ol: The non-stereoisomeric form, lacking the specific (Z) configuration.
Uniqueness:
(Z)-Oct-5-en-2-yn-1-ol: is unique due to its specific (Z) configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different physical and chemical properties compared to its (E) isomer and non-stereoisomeric form.
特性
分子式 |
C8H12O |
|---|---|
分子量 |
124.18 g/mol |
IUPAC名 |
(Z)-oct-5-en-2-yn-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5,8H2,1H3/b4-3- |
InChIキー |
RVVAQBVGICRZSA-ARJAWSKDSA-N |
異性体SMILES |
CC/C=C\CC#CCO |
正規SMILES |
CCC=CCC#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B13442811.png)
![(11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione](/img/structure/B13442814.png)
![methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate](/img/structure/B13442816.png)
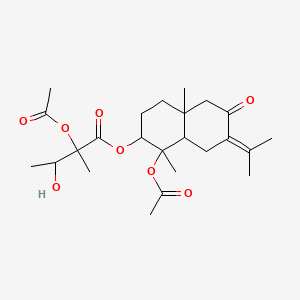
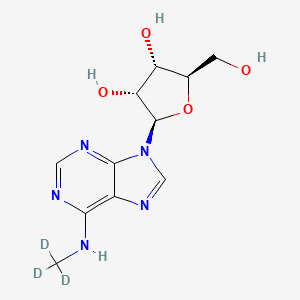
![2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide](/img/structure/B13442838.png)
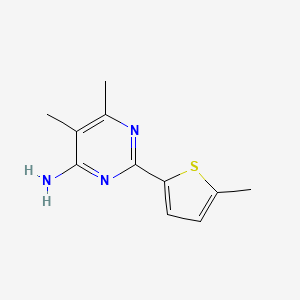
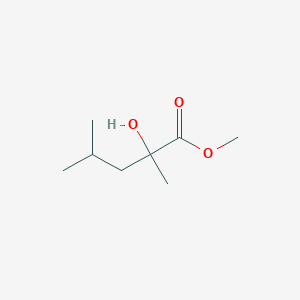
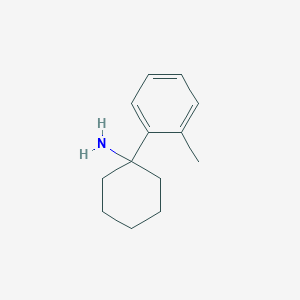
![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine](/img/structure/B13442853.png)

